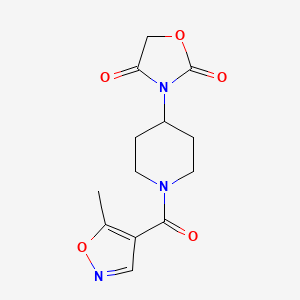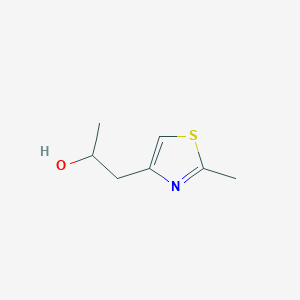
3-(1-(5-Methylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(5-Methylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a chemical compound that has been of significant interest in scientific research. It is commonly referred to as MIPO or AZD5847 and is classified as an oxazolidinone derivative. This compound has been studied for its potential as an antibacterial agent and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research by Prakash et al. (2010) focused on the synthesis of a series of compounds structurally related to oxazolidine-2,4-diones, demonstrating their potential antimicrobial activities against various bacterial and fungal strains. This study shows the relevance of such compounds in developing new antimicrobial agents Prakash et al., 2010.
Novel Synthesis Methods
The work of Badr et al. (1981) explored the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters, highlighting innovative methods in creating bicyclic compounds with potential biological activities Badr et al., 1981.
Anticancer Activity
Kumar and Sharma (2022) investigated N-substituted indole derivatives incorporating thiazolidine-2,4-dione units for their anticancer activity, specifically against MCF-7 human breast cancer cell lines. This research underscores the potential of oxazolidine derivatives in cancer treatment strategies Kumar & Sharma, 2022.
Agricultural Applications
Sternberg et al. (2001) detailed the development of famoxadone, an oxazolidinone fungicide, showcasing the application of such compounds in agricultural settings to protect crops from fungal pathogens Sternberg et al., 2001.
Synthesis and Evaluation of Antioxidants
Gouda (2012) conducted research on the synthesis and antioxidant evaluation of pyrazolopyridine derivatives, again highlighting the chemical versatility and potential health applications of compounds structurally related to oxazolidine-2,4-diones Gouda, 2012.
properties
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-8-10(6-14-21-8)12(18)15-4-2-9(3-5-15)16-11(17)7-20-13(16)19/h6,9H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFXTLAKUQOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Methylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2638555.png)

![3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2638557.png)



![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide](/img/structure/B2638563.png)
![2-Amino-6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2638565.png)
![5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2638566.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2638567.png)


